![molecular formula C4H3ClN4O2 B1295005 6-Chloro-5-nitropyrimidin-4-amine CAS No. 4316-94-3](/img/structure/B1295005.png)
6-Chloro-5-nitropyrimidin-4-amine
Overview
Description
6-Chloro-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C4H3ClN4O2 and a molecular weight of 174.55 g/mol . It is characterized by the presence of chlorine and nitro functional groups attached to a pyrimidine ring. This compound is used in various chemical processes and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-5-nitropyrimidin-4-amine can be synthesized through several methods. One common synthetic route involves the chlorination of 5-nitropyrimidin-4-amine. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and catalysts like palladium on carbon.
Reduction: Hydrogen gas, catalysts like palladium on carbon or platinum oxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atom.
Reduction: 6-Chloro-5-aminopyrimidin-4-amine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-5-nitropyrimidin-4-amine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their activity against different biological targets, including:
- Kinase Inhibitors : The compound has been utilized in designing inhibitors for p38α mitogen-activated protein kinase, which is involved in inflammatory responses. Studies have shown that modifications to the pyrimidine structure can enhance binding affinity and selectivity for the kinase active site .
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
Synthesis of Novel Compounds
The compound is frequently used as a building block in organic synthesis. Notable applications include:
- Palladium-Catalyzed Amination : It has been employed in palladium-catalyzed reactions to form amine derivatives, showcasing high yields under optimized conditions .
Synthesis Overview
Reaction | Conditions | Yield |
---|---|---|
Palladium-catalyzed amination with various amines | Acetonitrile, 25°C, inert atmosphere | Up to 98.9% |
Reaction with ammonium hydroxide | Tetrahydrofuran, 55°C | 93% |
Structure–Activity Relationship Studies
The compound has been integral in structure–activity relationship (SAR) studies aimed at optimizing the pharmacological profiles of related compounds. For instance, modifications to the nitro and amino groups have been systematically evaluated to enhance potency and reduce toxicity .
Biological Testing
Biological assays have demonstrated that certain derivatives of this compound can modulate receptor activity, such as enhancing calcium signaling in muscarinic acetylcholine receptors. These findings are crucial for developing drugs targeting neurological disorders .
Case Study 1: Kinase Inhibition
A study conducted by Lin et al. explored the synthesis of N-pyrimidyl derivatives based on this compound to inhibit p38α MAP kinase. The results indicated a significant increase in inhibitory activity with specific structural modifications, demonstrating the compound's utility in drug design .
Case Study 2: Antimicrobial Activity
Research highlighted the synthesis of various derivatives from this compound that showed promising antimicrobial activity against resistant bacterial strains. The structure–activity relationship analysis provided insights into effective modifications for enhancing efficacy .
Mechanism of Action
The mechanism of action of 6-Chloro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups present. It can also interact with enzymes and receptors in biological systems, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-nitro-6-chloropyrimidine
- 6-Chloro-5-nitro-4-pyrimidinamine
- 4-Pyrimidinamine, 6-chloro-5-nitro-
Uniqueness
6-Chloro-5-nitropyrimidin-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Biological Activity
6-Chloro-5-nitropyrimidin-4-amine (CAS No. 4316-94-3) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloro group at the 6th position and a nitro group at the 5th position of the pyrimidine ring, which contribute to its unique properties. Research has indicated its possible applications in antimicrobial and anti-inflammatory therapies, making it a candidate for further exploration in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits several functional groups that influence its biological activity:
- Chloro group : Enhances lipophilicity and may influence receptor binding.
- Nitro group : Can participate in redox reactions and affect metabolic pathways.
- Amino group : Involved in hydrogen bonding, potentially enhancing interaction with biological targets.
Antimicrobial Properties
Research shows that this compound exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that further studies could elucidate its potential as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Experimental models have shown that the compound can reduce inflammation markers, such as cytokines and chemokines, indicating a potential role in treating inflammatory diseases.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.
- Receptor Modulation : It may interact with receptors on cell membranes, altering intracellular signaling pathways.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Activity : A study evaluated the efficacy of various nitropyrimidine derivatives, including this compound, against resistant bacterial strains. Results indicated that this compound exhibited comparable or superior activity to traditional antibiotics, suggesting its potential as a lead compound for drug development.
- Anti-inflammatory Research : In an animal model of arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to control groups. This suggests a promising avenue for further research into its application in chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Chloro-N-(4-methoxyphenyl)methyl-5-nitropyrimidin-4-amine | Contains methoxybenzyl group | Antimicrobial and anti-inflammatory |
6-Chloro-N-(4-methylsulfonylphenyl)-5-nitropyrimidin-4-amine | Contains a methylsulfonyl group | Enhanced enzyme inhibition |
6-Fluoro-5-nitropyrimidin-4-amine | Fluorine atom instead of chlorine | Anticancer properties |
This table illustrates how variations in functional groups can influence the biological activity of similar compounds.
Properties
IUPAC Name |
6-chloro-5-nitropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLOHIMQWHFSQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195749 | |
Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-94-3 | |
Record name | 6-Chloro-5-nitropyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4316-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4316-94-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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